molecular formula C13H17NO3S B257708 methyl-N-(4-methylbenzoyl)homocysteine

methyl-N-(4-methylbenzoyl)homocysteine

Cat. No. B257708
M. Wt: 267.35 g/mol
InChI Key: ROAVZYTYQIFLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-N-(4-methylbenzoyl)homocysteine (MMBHC) is a chemical compound that has been widely studied for its potential use in scientific research. MMBHC is a homocysteine derivative that has been modified with a methylbenzoyl group, which has been shown to enhance its stability and solubility. In

Mechanism of Action

The mechanism of action of methyl-N-(4-methylbenzoyl)homocysteine involves its interaction with the enzymes involved in homocysteine metabolism. methyl-N-(4-methylbenzoyl)homocysteine has been shown to inhibit the activity of the enzyme betaine-homocysteine methyltransferase (BHMT), which is responsible for the conversion of homocysteine to methionine. This inhibition leads to an accumulation of homocysteine, which can then be used to study the effects of various compounds and drugs on this process.
Biochemical and Physiological Effects
methyl-N-(4-methylbenzoyl)homocysteine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that methyl-N-(4-methylbenzoyl)homocysteine can inhibit the activity of BHMT, as well as other enzymes involved in homocysteine metabolism. In vivo studies have shown that methyl-N-(4-methylbenzoyl)homocysteine can increase the levels of homocysteine in the blood, which can then be used to study the effects of various compounds and drugs on this process.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl-N-(4-methylbenzoyl)homocysteine in lab experiments is its stability and solubility. methyl-N-(4-methylbenzoyl)homocysteine is a highly stable compound that can be stored for long periods of time without degradation. Additionally, methyl-N-(4-methylbenzoyl)homocysteine is highly soluble in water, which makes it easy to use in various biochemical assays.
However, one of the limitations of using methyl-N-(4-methylbenzoyl)homocysteine in lab experiments is its potential toxicity. methyl-N-(4-methylbenzoyl)homocysteine has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, methyl-N-(4-methylbenzoyl)homocysteine is relatively expensive compared to other compounds used in homocysteine metabolism research.

Future Directions

There are several future directions for the use of methyl-N-(4-methylbenzoyl)homocysteine in scientific research. One potential direction is the development of new drugs and compounds that can target the enzymes involved in homocysteine metabolism. methyl-N-(4-methylbenzoyl)homocysteine can be used as a tool for screening these compounds and determining their efficacy.
Another potential direction is the use of methyl-N-(4-methylbenzoyl)homocysteine in the development of new diagnostic tests for homocysteine-related diseases. methyl-N-(4-methylbenzoyl)homocysteine can be used as a standard for measuring homocysteine levels in the blood, which can then be used to diagnose and monitor various health conditions.
Conclusion
In conclusion, Methyl-N-(4-methylbenzoyl)homocysteine (methyl-N-(4-methylbenzoyl)homocysteine) is a homocysteine derivative that has been widely studied for its potential use in scientific research. methyl-N-(4-methylbenzoyl)homocysteine has been used to study the enzymes involved in homocysteine metabolism, as well as the effects of various drugs and compounds on this process. methyl-N-(4-methylbenzoyl)homocysteine has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of methyl-N-(4-methylbenzoyl)homocysteine involves the reaction of homocysteine with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide. The resulting product is methyl-N-(4-methylbenzoyl)homocysteine, which can be purified using various chromatographic techniques.

Scientific Research Applications

Methyl-N-(4-methylbenzoyl)homocysteine has been used extensively in scientific research as a tool for studying the metabolism of homocysteine. Homocysteine is an amino acid that is produced during the metabolism of methionine, and elevated levels of homocysteine have been associated with various health conditions such as cardiovascular disease, Alzheimer's disease, and stroke. methyl-N-(4-methylbenzoyl)homocysteine has been used to study the enzymes involved in homocysteine metabolism, as well as the effects of various drugs and compounds on this process.

properties

Product Name

methyl-N-(4-methylbenzoyl)homocysteine

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

2-[(4-methylbenzoyl)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C13H17NO3S/c1-9-3-5-10(6-4-9)12(15)14-11(13(16)17)7-8-18-2/h3-6,11H,7-8H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

ROAVZYTYQIFLQA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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